![molecular formula C20H24N2O5S3 B2550902 Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923000-93-5](/img/structure/B2550902.png)
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of benzo[b]thiophene, a bicyclic structure containing both benzene and thiophene rings. This particular molecule includes a tetrahydrobenzo[b]thiophene moiety, indicating the presence of a saturated four-membered ring fused to the thiophene. The molecule is further modified with various functional groups, including a piperidine ring with a sulfonyl attachment, a carboxamide linkage, and a methyl ester group.
Synthesis Analysis
While the specific synthesis of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not detailed in the provided papers, related compounds have been synthesized as part of research into hNK(2) receptor antagonists. In paper , the authors describe the chemical optimization of capped dipeptide libraries, which led to the creation of molecules with significant in vivo activity. Although the exact methods are not described, this suggests that a similar approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a complex three-dimensional conformation due to the presence of multiple rings and substituents. The tetrahydrobenzo[b]thiophene core provides a rigid scaffold, while the piperidine ring could introduce conformational flexibility. The sulfonyl group is a strong electron-withdrawing group, which could affect the electronic distribution within the molecule and influence its binding properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in paper , where ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize various heterocyclic derivatives. This indicates that the tetrahydrobenzo[b]thiophene moiety can participate in reactions to form pyran, pyridine, and pyridazine derivatives. The presence of the carboxylate ester in the compound of interest suggests that it could also undergo nucleophilic attack, potentially leading to the formation of other heterocyclic structures or the introduction of additional substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would be influenced by its molecular structure. The presence of both aromatic and aliphatic regions within the molecule suggests a degree of lipophilicity, which could be relevant for its potential biological activity. The sulfonyl and carboxamide groups are polar and could participate in hydrogen bonding, affecting solubility and potentially the compound's interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Novel compounds based on the thiophene framework have been synthesized and tested for their antimicrobial activities. Studies have identified derivatives with significant action against various pathogenic bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents from this chemical class (A. Altundas et al., 2010).
- In the realm of anticancer research, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated, showing strong anticancer activity against selected cell lines. This highlights the potential of thiophene derivatives in developing new anticancer therapeutics (A. Rehman et al., 2018).
- The synthesis of various thiophene derivatives has also led to the discovery of compounds with potential anti-inflammatory and analgesic properties. This includes novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, which have shown promising results in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Studies
- Derivatives of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their antimicrobial activities, with some compounds showing moderate to high efficacy against Gram-positive and Gram-negative bacteria. This supports the role of these derivatives in developing new antimicrobial agents (H. Khalid et al., 2016).
Eigenschaften
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S3/c1-27-20(24)17-14-5-2-3-6-15(14)29-19(17)21-18(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMVJESSYJZVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

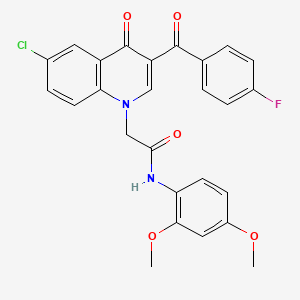
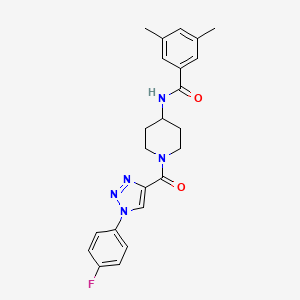

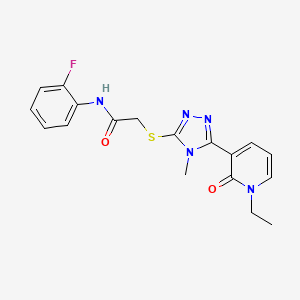
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

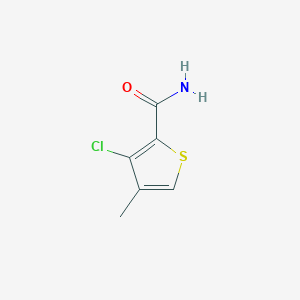
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)
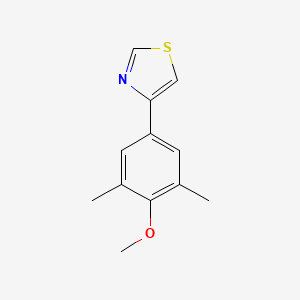
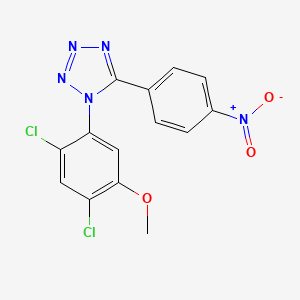
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)
![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)